l-Serine monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

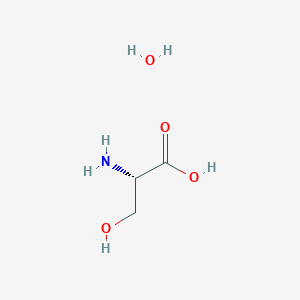

L-Serine monohydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a zwitterionic compound, meaning it has both positive and negative charges at physiological pH. L-Serine is essential for the synthesis of proteins, nucleotides, and lipids, and it is involved in the functioning of the central nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Serine can be synthesized from the glycolysis intermediate 3-phosphoglycerate through a series of enzymatic reactions. The process involves the formation of 3-phosphohydroxypyruvate and 3-phosphoserine as intermediates . The final step is the hydrolysis of 3-phosphoserine to produce L-Serine .

Industrial Production Methods

Industrially, L-Serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . Another method involves the slow evaporation of an aqueous solution of L-Serine, which yields L-Serine monohydrate .

Analyse Des Réactions Chimiques

Types of Reactions

L-Serine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to D-Serine by the enzyme serine racemase .

Common Reagents and Conditions

Common reagents used in the reactions involving L-Serine include phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase . These reactions typically occur under physiological conditions.

Major Products Formed

Major products formed from the reactions of L-Serine include glycine, cysteine, and selenocysteine . Additionally, L-Serine can be converted into phosphatidylserine, a crucial component of cell membranes .

Applications De Recherche Scientifique

L-Serine monohydrate has a wide range of scientific research applications:

Mécanisme D'action

L-Serine exerts its effects through various biochemical and molecular mechanisms. It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . L-Serine is converted to D-Serine by serine racemase, and D-Serine acts as a co-agonist of glutamate NMDA receptors, which mediate synaptic plasticity, synaptogenesis, and memory acquisition . Additionally, L-Serine activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

L-Serine is often compared with its enantiomer, D-Serine. While both have similar structures, they play distinct roles in the body. D-Serine acts primarily as a neurotransmitter in the brain, whereas L-Serine is involved in protein synthesis and metabolism . Other similar compounds include glycine and cysteine, which are also amino acids involved in various metabolic pathways .

List of Similar Compounds

D-Serine: A neurotransmitter involved in synaptic plasticity and memory acquisition.

Glycine: An amino acid that acts as a neurotransmitter and is involved in the synthesis of proteins.

Cysteine: An amino acid involved in the synthesis of proteins and other important biomolecules.

L-Serine monohydrate stands out due to its unique role in both the central nervous system and various metabolic pathways, making it a compound of significant interest in scientific research and industrial applications.

Propriétés

Numéro CAS |

53844-03-4 |

|---|---|

Formule moléculaire |

C3H9NO4 |

Poids moléculaire |

123.11 g/mol |

Nom IUPAC |

(2S)-2-amino-3-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1 |

Clé InChI |

NUSONLRQUITEQT-DKWTVANSSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)N)O.O |

SMILES canonique |

C(C(C(=O)O)N)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)

![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)

![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)